Cas no 2548992-46-5 (4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one)

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one structure
2548992-46-5 structure
商品名:4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
CAS番号:2548992-46-5
MF:C12H17N5O2
メガワット:263.295681715012
CID:5310658
PubChem ID:154883337

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one 化学的及び物理的性質

名前と識別子

    • F6744-7853
    • 2548992-46-5
    • AKOS040722511
    • 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
    • 4-[1-(5-Methoxy-2-pyrimidinyl)-3-azetidinyl]-2-piperazinone
    • インチ: 1S/C12H17N5O2/c1-19-10-4-14-12(15-5-10)17-6-9(7-17)16-3-2-13-11(18)8-16/h4-5,9H,2-3,6-8H2,1H3,(H,13,18)
    • InChIKey: NAANVWKFFCEQIT-UHFFFAOYSA-N
    • ほほえんだ: N1CCN(C2CN(C3=NC=C(OC)C=N3)C2)CC1=O

計算された属性

  • せいみつぶんしりょう: 263.13822480g/mol
  • どういたいしつりょう: 263.13822480g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 326
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

  • 密度みつど: 1.314±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 15.49±0.20(Predicted)

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6744-7853-50mg
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
2548992-46-5
50mg
$240.0 2023-09-07
Life Chemicals
F6744-7853-20μmol
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
2548992-46-5
20μmol
$118.5 2023-09-07
Life Chemicals
F6744-7853-75mg
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
2548992-46-5
75mg
$312.0 2023-09-07
Life Chemicals
F6744-7853-10mg
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
2548992-46-5
10mg
$118.5 2023-09-07
Life Chemicals
F6744-7853-3mg
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
2548992-46-5
3mg
$94.5 2023-09-07
Life Chemicals
F6744-7853-15mg
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
2548992-46-5
15mg
$133.5 2023-09-07
Life Chemicals
F6744-7853-5mg
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
2548992-46-5
5mg
$103.5 2023-09-07
Life Chemicals
F6744-7853-30mg
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
2548992-46-5
30mg
$178.5 2023-09-07
Life Chemicals
F6744-7853-10μmol
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
2548992-46-5
10μmol
$103.5 2023-09-07
Life Chemicals
F6744-7853-2μmol
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
2548992-46-5
2μmol
$85.5 2023-09-07

4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one 関連文献

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4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-oneに関する追加情報

Comprehensive Analysis of 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one (CAS No. 2548992-46-5)

The compound 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one (CAS No. 2548992-46-5) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its azetidine and piperazin-2-one moieties make it a promising candidate for drug discovery, particularly in the development of kinase inhibitors and modulators of cellular signaling pathways. Researchers are increasingly exploring its potential applications in targeted therapy and precision medicine, aligning with the growing demand for personalized healthcare solutions.

One of the key features of 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one is its heterocyclic framework, which enhances its binding affinity to biological targets. The presence of a 5-methoxypyrimidine group contributes to its stability and solubility, critical factors in drug formulation. Recent studies have highlighted its role in modulating protein-protein interactions, a hot topic in drug discovery due to its implications in treating complex diseases like cancer and neurodegenerative disorders.

In the context of AI-driven drug design, this compound has been a subject of computational modeling and virtual screening campaigns. Its molecular docking properties have been extensively studied to predict interactions with various enzymes and receptors. This aligns with the current trend of leveraging machine learning and cheminformatics to accelerate the identification of novel therapeutic agents. The compound's pharmacokinetic profile is also under investigation, with particular focus on its metabolic stability and bioavailability.

The synthesis of CAS No. 2548992-46-5 involves multi-step organic reactions, often employing cross-coupling and cyclization strategies. Recent advancements in green chemistry have prompted researchers to explore more sustainable synthetic routes, reducing the use of hazardous reagents. This reflects the broader industry shift toward environmentally friendly manufacturing processes, a priority for many pharmaceutical companies today.

From a commercial perspective, 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one is available as a high-purity reference standard for analytical and research purposes. Its applications extend to medicinal chemistry and bioconjugation, where it serves as a versatile building block for derivatization. The compound's structure-activity relationship (SAR) studies are ongoing, with researchers aiming to optimize its efficacy and selectivity for specific biological targets.

As the scientific community continues to explore small-molecule therapeutics, compounds like CAS No. 2548992-46-5 remain at the forefront of innovation. Its potential in addressing unmet medical needs, combined with the integration of cutting-edge technologies like cryo-EM and fragment-based drug design, positions it as a valuable asset in modern drug development pipelines.

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